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molecular formula C11H13BO5 B8425255 5-Ethoxymethoxy-benzofuran-2-boronic acid

5-Ethoxymethoxy-benzofuran-2-boronic acid

Cat. No. B8425255
M. Wt: 236.03 g/mol
InChI Key: AZFJZNXXAWDHES-UHFFFAOYSA-N
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Patent
US08193363B2

Procedure details

To a stirred solution of 5-ethoxymethoxy-benzofuran (3) (265 mg, 1.38 mmol) in THF (5 mL) at −78° C., n-butyllithium (2.5M solution in hexane, 0.56 mL, 1.44 mmol) was added drop wise. After the reaction mixture was stirred for 1 hour, triisopropylborate (0.635 mL, 2.76 mmol) was added slowly and the stirring was continued for additional 20 minutes at −78° C. The reaction mixture was quenched with saturated ammonium chloride solution (10 mL) and was allowed to warm to room temperature. Water (10 mL) was added and the resulting mixture was extracted in diethyl ether (2×50 mL). The combined extracts were washed with brine, dried over MgSO4, and concentrated under reduced pressure. Purification of the crude product by recrystallization from ethyl acetate and hexane afforded the desired compound (4) (170 mg) as a white solid.
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.635 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]2[O:13][CH:12]=[CH:11][C:10]=2[CH:14]=1)[CH3:2].C([Li])CCC.C([O:23][B:24](OC(C)C)[O:25]C(C)C)(C)C>C1COCC1>[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]2[O:13][C:12]([B:24]([OH:25])[OH:23])=[CH:11][C:10]=2[CH:14]=1)[CH3:2]

Inputs

Step One
Name
Quantity
265 mg
Type
reactant
Smiles
C(C)OCOC=1C=CC2=C(C=CO2)C1
Name
Quantity
0.56 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.635 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued for additional 20 minutes at −78° C
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated ammonium chloride solution (10 mL)
ADDITION
Type
ADDITION
Details
Water (10 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted in diethyl ether (2×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude product
CUSTOM
Type
CUSTOM
Details
by recrystallization from ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OCOC=1C=CC2=C(C=C(O2)B(O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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